molecular formula C5H13ClN2O B1524955 3-Amino-N,2-dimethylpropanamide hydrochloride CAS No. 1300713-00-1

3-Amino-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1524955
CAS No.: 1300713-00-1
M. Wt: 152.62 g/mol
InChI Key: FMTBDUCXDCMDGF-UHFFFAOYSA-N
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Description

3-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl and a molecular weight of 152.62 g/mol. It is a derivative of propanamide with an amino group and a methyl group attached to the nitrogen atom, and a hydrochloride salt form.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 2-methylpropanamide with ammonia in the presence of hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of suitable precursors under controlled conditions to ensure high purity and yield.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can undergo reduction reactions to form amines.

  • Substitution: The hydrochloride group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Nitro derivatives from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

3-Amino-N,2-dimethylpropanamide hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and chemical research.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It may be involved in metabolic pathways or signaling cascades, affecting cellular processes.

Comparison with Similar Compounds

  • 2-Amino-N,N-dimethylpropanamide hydrochloride

  • 3-Amino-N-methylpropanamide hydrochloride

  • N,N-Dimethyl-3-aminopropanamide hydrochloride

Uniqueness: 3-Amino-N,2-dimethylpropanamide hydrochloride is unique due to its specific structural features, such as the position of the amino and methyl groups, which influence its reactivity and applications.

Properties

IUPAC Name

3-amino-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTBDUCXDCMDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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